

Application Note: Analysis of Phosdrin (Mevinphos) by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Phosdrin	
Cat. No.:	B033356	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosdrin, also known by its chemical name mevinphos, is a potent organophosphate insecticide and acaricide. Due to its high toxicity and potential health risks, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of **Phosdrin**, offering high selectivity and sensitivity. This application note provides a detailed protocol for the analysis of **Phosdrin** using GC-MS, including sample preparation, instrument parameters, and quantitative data.

Experimental Protocols

1. Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from a variety of sample matrices.[1][2][3][4][5]

Materials:

Homogenized sample (e.g., fruit, vegetable, or botanical ingredient)



- Acetonitrile (ACN)
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) (optional, for samples with high pigment content)
- Centrifuge tubes (50 mL and 15 mL)
- Centrifuge
- Vortex mixer

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use
 1-5 g and add the appropriate amount of water for hydration.[3]
- · Add 10 mL of acetonitrile to the tube.
- Add the appropriate internal standard.
- Vortex or shake vigorously for 1 minute.
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.[4]
- Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄. If the sample is high in pigments, 50 mg of GCB can also be added.[2]
- Vortex for 1 minute and centrifuge at a high speed for 5 minutes.
- The supernatant is ready for GC-MS analysis.



2. Sample Preparation: Solvent Extraction for Adipose Tissue

For fatty matrices such as adipose tissue, a solvent extraction followed by cleanup is necessary.[6]

Materials:

- Homogenized adipose tissue
- Dry ice
- Cyclopentane
- Anhydrous magnesium sulfate or sodium sulfate
- Gel Permeation Chromatography (GPC) system
- Syringe filters (0.45 μm PTFE)

Procedure:

- Homogenize the adipose tissue with an equal amount of dry ice in a food processor to create a frozen powder.
- Allow the dry ice to sublime in a freezer.[6]
- Weigh 1.0 g of the homogenized tissue into a 50 mL centrifuge tube.
- Add 8 mL of cyclopentane.[6]
- Add anhydrous magnesium sulfate until there is no visible clumping.[6]
- Agitate for 5 minutes.[6]
- Centrifuge to separate the phases.
- The extract can be further cleaned up using Gel Permeation Chromatography (GPC).
- Filter the final extract through a 0.45 μm PTFE syringe filter before GC-MS analysis.



GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of **Phosdrin**.

Parameter	Value	
Gas Chromatograph		
Column	DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7][8]	
Carrier Gas	Helium at a constant flow of 1.2-1.5 mL/min[2][7]	
Inlet Mode	Splitless[7][9]	
Inlet Temperature	250 °C[2][7]	
Injection Volume	1-2 μL[1][10]	
Oven Temperature Program	Initial temperature 50-80 °C, hold for 1-2 min, ramp at 25 °C/min to 150 °C, then at 4-8 °C/min to 310 °C, hold for 3-8 min[7][9][10]	
Mass Spectrometer		
Ionization Mode	Electron Impact (EI)[6]	
Ion Source Temperature	200-275 °C[6][9]	
Transfer Line Temperature	280 °C[6]	
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)	
Quantifier Ion (m/z)	127[11][12]	
Qualifier Ions (m/z)	192, 109[11][12]	

Quantitative Data

The following table summarizes key quantitative data for the analysis of **Phosdrin** by GC-MS.



Parameter	Value	Reference
Retention Time (min)	8.7 - 9.827	[11][12]
Limit of Detection (LOD) (ng/mL)	0.78 - 14.74 (in a multi-residue method)	[12]
Limit of Quantification (LOQ) (ng/mL)	2.34 - 44.22 (in a multi-residue method)	[12]

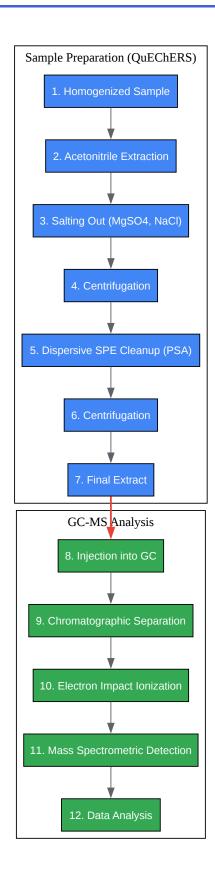
Method Validation

For reliable and accurate results, the analytical method should be validated according to established guidelines such as those from Eurachem.[10] Key validation parameters include:

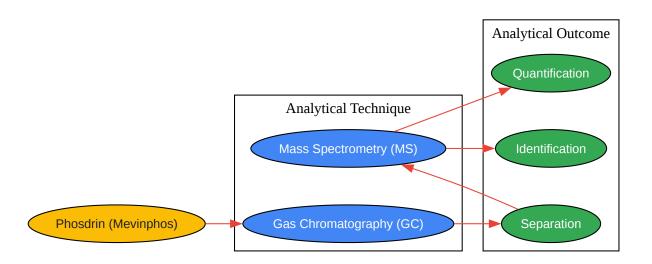
- Linearity: Assess the linear range of the method by analyzing a series of calibration standards at different concentrations.
- Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).
- Trueness (Recovery): Evaluate the method's accuracy by analyzing spiked samples at known concentrations. Recoveries are typically expected to be within 70-120%.[12]
- Precision: Assess the repeatability and reproducibility of the method by analyzing replicate samples. The relative standard deviation (RSD) should be within acceptable limits, often below 15-20%.

Visualizations









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